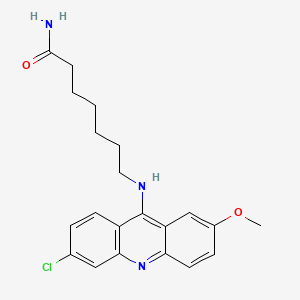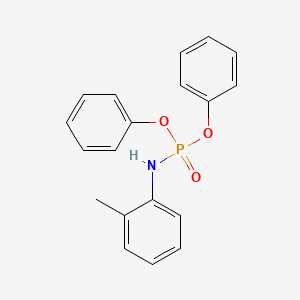
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt is a derivative of monensin, a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. This compound is known for its ionophoric properties, which allow it to transport ions across lipid membranes. It is widely used in veterinary medicine, particularly in ruminant animal feeds, to improve feed efficiency and control coccidiosis .
Méthodes De Préparation
The synthesis of monensin, 26-((4-bromophenyl)carbamate), monosodium salt involves several steps. The initial step is the extraction of monensin from Streptomyces cinnamonensis. This is followed by the introduction of the 4-bromophenyl carbamate group. The reaction conditions typically involve the use of a base such as sodium hydroxide to form the monosodium salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ionophoric properties and ion transport mechanisms.
Biology: Researchers use it to investigate its effects on cellular ion balance and its potential as an antimicrobial agent.
Medicine: It is studied for its potential therapeutic applications, including its role in controlling parasitic infections in animals.
Industry: It is used in the agricultural industry to improve feed efficiency and control diseases in livestock.
Mécanisme D'action
The mechanism of action of monensin, 26-((4-bromophenyl)carbamate), monosodium salt involves its ability to form complexes with monovalent cations such as sodium and potassium. It transports these ions across lipid membranes in an electroneutral exchange, acting as an Na+/H+ antiporter. This ionophoric activity disrupts ion gradients, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt can be compared with other ionophore antibiotics such as:
- Lasalocid
- Salinomycin
- Narasin
- Madiramycin These compounds share similar ionophoric properties but differ in their specific ion selectivity and biological activities. This compound is unique due to its specific structural modifications, which may enhance its ion transport efficiency and antimicrobial properties .
Propriétés
Numéro CAS |
75761-64-7 |
|---|---|
Formule moléculaire |
C43H65BrNNaO12 |
Poids moléculaire |
890.9 g/mol |
Nom IUPAC |
sodium;4-[2-[5-[5-[6-[(4-bromophenyl)carbamoyloxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |
InChI |
InChI=1S/C43H66BrNO12.Na/c1-10-41(16-15-33(54-41)40(8)17-18-42(57-40)21-31(46)26(5)36(55-42)27(6)35(51-9)28(7)38(47)48)37-24(3)20-32(53-37)34-23(2)19-25(4)43(50,56-34)22-52-39(49)45-30-13-11-29(44)12-14-30;/h11-14,23-28,31-37,46,50H,10,15-22H2,1-9H3,(H,45,49)(H,47,48);/q;+1/p-1 |
Clé InChI |
XISKQHGESGTDDL-UHFFFAOYSA-M |
SMILES canonique |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=C(C=C6)Br)O)C)C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


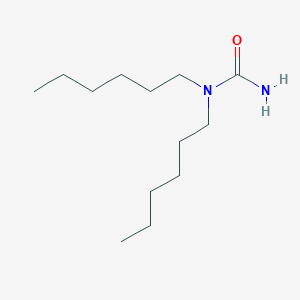


![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)
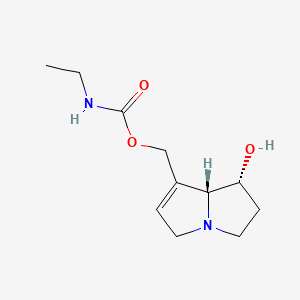

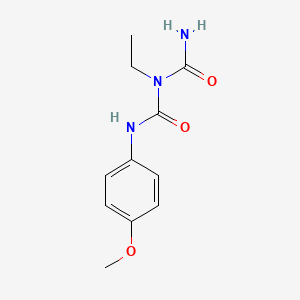
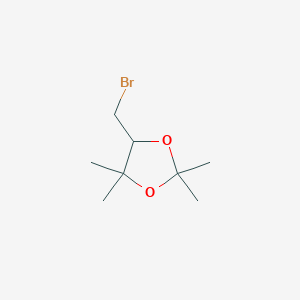
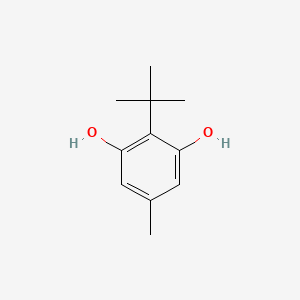
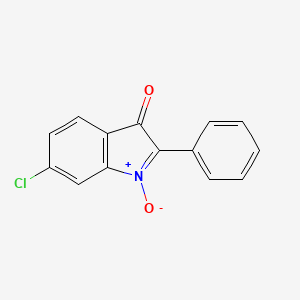
![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)
